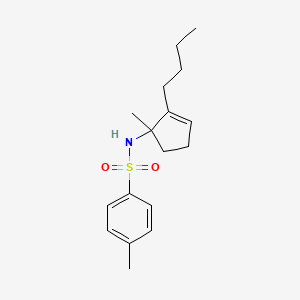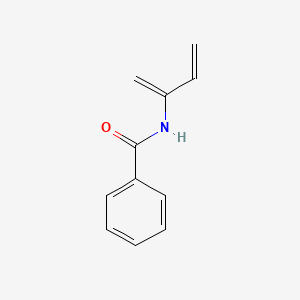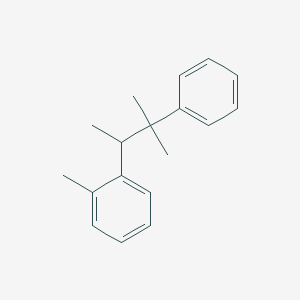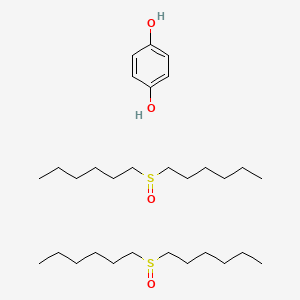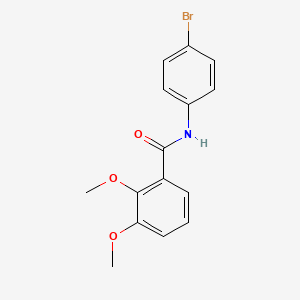
1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- is a synthetic compound known for its potential therapeutic effects, particularly in the treatment of ischemic brain injury. This compound has been studied for its ability to inhibit brain-type glycogen phosphorylase, an enzyme involved in glycogen metabolism .
Méthodes De Préparation
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- involves several steps. One common method includes the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a model compound in studying the synthesis and reactivity of indole derivatives.
Industry: It is used in the development of new drugs targeting glycogen metabolism and related pathways.
Mécanisme D'action
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- involves the inhibition of brain-type glycogen phosphorylase (PYGB). This enzyme plays a crucial role in glycogen metabolism, and its inhibition can lead to reduced glycogen breakdown and improved cellular energy metabolism. The compound also exerts protective effects against hypoxia/reoxygenation injury by reducing oxidative stress and apoptosis in astrocytes .
Comparaison Avec Des Composés Similaires
1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- can be compared with other similar compounds, such as:
5-chloro-N-{4-[(1R)-1,2-dihydroxyethyl]phenyl}-1H-indole-2-carboxamide: This compound also belongs to the class of aromatic anilides and has similar structural features.
5-Chloro-1h-Indole-2-Carboxylic Acid{[Cyclopentyl-(2-Hydroxy-Ethyl)]}amide: Another indolecarboxamide derivative with comparable properties.
The uniqueness of 1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- lies in its specific inhibition of brain-type glycogen phosphorylase and its potential therapeutic effects on ischemic brain injury .
Propriétés
Numéro CAS |
850547-70-5 |
|---|---|
Formule moléculaire |
C22H17ClN2O |
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
N-benzyl-5-chloro-3-phenyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H17ClN2O/c23-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)21(25-19)22(26)24-14-15-7-3-1-4-8-15/h1-13,25H,14H2,(H,24,26) |
Clé InChI |
NLUIIGCDCXUJDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C2=C(C3=C(N2)C=CC(=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


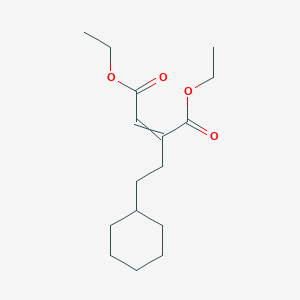


![1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14204210.png)
![1,5-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B14204232.png)

![1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene](/img/structure/B14204246.png)
![Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]-](/img/structure/B14204252.png)
